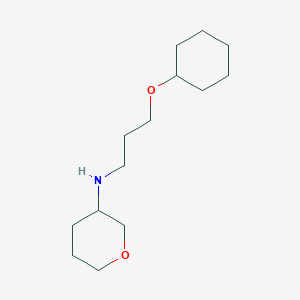
1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid, also known as SIB-1553A, is a novel compound that has been extensively studied for its potential therapeutic applications. SIB-1553A belongs to the class of piperidine derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid is complex and not fully understood. It has been proposed that 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid binds to the sigma-1 receptor and modulates its activity, leading to downstream effects on various signaling pathways. 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has been shown to have a neuroprotective effect in vitro and in vivo, suggesting that it may have potential therapeutic applications in neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to modulate the activity of various signaling pathways, including the ERK, AKT, and CREB pathways. 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has been shown to have a neuroprotective effect in vitro and in vivo, suggesting that it may have potential therapeutic applications in neurodegenerative diseases. 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and optimized synthesis methods are available. Another advantage is that it has a well-defined mechanism of action and has been shown to have a range of interesting properties. One limitation is that its mechanism of action is complex and not fully understood. Another limitation is that its potential therapeutic applications have not been fully explored.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid. One direction is to further explore its potential therapeutic applications in neurodegenerative diseases. Another direction is to investigate its potential use as an anxiolytic and antidepressant. Additionally, further research is needed to better understand its mechanism of action and to develop more potent and selective derivatives. Overall, 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid is a promising compound that warrants further investigation.
Synthesemethoden
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid involves a multi-step process that includes the condensation of 2,3-dihydroindene-1-carboxaldehyde with 4-methylpiperidine-4-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized and has been shown to yield high purity 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of interesting properties that make it a promising candidate for further research. 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has been shown to have a high affinity for the sigma-1 receptor, which is involved in a range of physiological and pathological processes. This receptor has been implicated in the regulation of pain, depression, anxiety, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-17(16(19)20)7-9-18(10-8-17)12-13-5-6-14-3-2-4-15(14)11-13/h5-6,11H,2-4,7-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVQJZBDPFMXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC3=C(CCC3)C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)




![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)



